molecular formula C10H14ClN3O4 B8578914 2-[2-Chloro-4-(2-hydroxyethylamino)-5-nitroanilino]ethanol CAS No. 50610-30-5

2-[2-Chloro-4-(2-hydroxyethylamino)-5-nitroanilino]ethanol

Cat. No. B8578914
Key on ui cas rn: 50610-30-5
M. Wt: 275.69 g/mol
InChI Key: ARNOCIJYIDDUMQ-UHFFFAOYSA-N
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Patent
US03973900

Procedure details

79.0 g (0.33 mole) of 1-beta-hydroxyethylamino-2-nitro-4-amino-5-chlorobenzene were dissolved in 150 ml methylglycol and 36 g (0.5 mole) ethylenechlorohydrin. 19.8 g of NaOH dissolved in 180 ml water were then added while stirring over a period of 3 hours at a bath temperature of 130°C. The final product was removed by suction after cooling and was recrystallized from water. Yield: 35 g 1,4-di-(beta-hydroxyethylamino)-2-nitro-5-chlorobenzene; m.p.: 127°-128°C. Analysis: C10H14N3O4Cl
Name
1-beta-hydroxyethylamino-2-nitro-4-amino-5-chlorobenzene
Quantity
79 g
Type
reactant
Reaction Step One
[Compound]
Name
methylglycol
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
36 g
Type
reactant
Reaction Step Two
Name
Quantity
19.8 g
Type
reactant
Reaction Step Three
Name
Quantity
180 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH:1][CH2:2][CH2:3][NH:4][C:5]1[CH:10]=[C:9]([Cl:11])[C:8]([NH2:12])=[CH:7][C:6]=1[N+:13]([O-:15])=[O:14].[CH2:16](Cl)[CH2:17][OH:18].[OH-].[Na+]>O>[OH:1][CH2:2][CH2:3][NH:4][C:5]1[CH:10]=[C:9]([Cl:11])[C:8]([NH:12][CH2:16][CH2:17][OH:18])=[CH:7][C:6]=1[N+:13]([O-:15])=[O:14] |f:2.3|

Inputs

Step One
Name
1-beta-hydroxyethylamino-2-nitro-4-amino-5-chlorobenzene
Quantity
79 g
Type
reactant
Smiles
OCCNC1=C(C=C(C(=C1)Cl)N)[N+](=O)[O-]
Name
methylglycol
Quantity
150 mL
Type
solvent
Smiles
Step Two
Name
Quantity
36 g
Type
reactant
Smiles
C(CO)Cl
Step Three
Name
Quantity
19.8 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
180 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
130 °C
Stirring
Type
CUSTOM
Details
while stirring over a period of 3 hours at a bath temperature of 130°C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
were then added
CUSTOM
Type
CUSTOM
Details
The final product was removed by suction
TEMPERATURE
Type
TEMPERATURE
Details
after cooling
CUSTOM
Type
CUSTOM
Details
was recrystallized from water

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
Smiles
OCCNC1=C(C=C(C(=C1)Cl)NCCO)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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